REACTION_CXSMILES
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[CH2:1]([C:3]1[NH:4][CH:5]=[CH:6][N:7]=1)[CH3:2].[CH2:8]([O:10][CH2:11][CH2:12]Cl)[CH3:9].C(N(CC)CC)C>>[CH2:8]([O:10][CH2:11][CH2:12][N:4]1[CH:5]=[CH:6][N:7]=[C:3]1[CH2:1][CH3:2])[CH3:9]
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Name
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|
Quantity
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19.2 g
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Type
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reactant
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Smiles
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C(C)C=1NC=CN1
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Name
|
|
Quantity
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26 g
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Type
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reactant
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Smiles
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C(C)OCCCl
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Name
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|
Quantity
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20.2 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Brown liquid that was obtained
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Type
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WASH
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Details
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was washed with 120 mL of a compound liquid of ethanol and ether (volume ratio
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Type
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WAIT
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Details
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for 24 hours
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Duration
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24 h
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Type
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CUSTOM
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Details
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Solid salts that was formed
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Type
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CUSTOM
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Details
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was removed by filtration, and residue (filtrate)
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Type
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DISTILLATION
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Details
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was subjected to reduced-pressure distillation
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Reaction Time |
72 h |
Name
|
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Type
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product
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Smiles
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C(C)OCCN1C(=NC=C1)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |